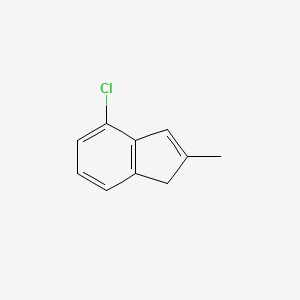

4-Chloro-2-methyl-1H-indene

Description

Significance of Indene (B144670) Scaffold in Organic Chemistry

The indene framework, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentene (B43876) ring, is a significant structural motif in organic chemistry. ontosight.aiontosight.ai Its unique arrangement of atoms imparts a combination of aromatic and aliphatic characteristics, making it a versatile building block for the synthesis of more complex molecules. ontosight.aiontosight.ai The indene scaffold is found in a variety of biologically active natural products and pharmaceutical agents. researchgate.netoaepublish.com For instance, certain indene derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai The rigid structure of the indene nucleus also makes it a valuable component in the design of ligands for organometallic chemistry and in the development of advanced materials. researchgate.net

Overview of Halogenated Aromatic and Heterocyclic Compounds

Halogenated aromatic and heterocyclic compounds are organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic or heterocyclic ring system. sigmaaldrich.com The introduction of a halogen atom can significantly alter the physical, chemical, and biological properties of the parent compound. researchgate.netresearchgate.net Halogenation can influence a molecule's reactivity, lipophilicity, and ability to interact with biological targets. researchgate.netresearchgate.net For example, the presence of a chlorine atom is a feature in numerous FDA-approved drugs, contributing to their therapeutic efficacy. In synthetic chemistry, halogenated compounds are valuable intermediates, serving as precursors for a wide range of chemical transformations, including cross-coupling reactions. sigmaaldrich.com

Contextualizing 4-Chloro-2-methyl-1H-indene within Indene Research

4-Chloro-2-methyl-1H-indene is a specific derivative of indene that features a chlorine atom at the 4-position and a methyl group at the 2-position of the indene ring system. guidechem.com This compound belongs to the broader class of halogenated indenes and is of interest to researchers for its potential applications in various fields. The presence of both a chloro and a methyl substituent on the indene scaffold can be expected to modulate its chemical and biological properties compared to the parent indene molecule. Research into compounds like 4-Chloro-2-methyl-1H-indene contributes to the wider understanding of how substitution patterns on the indene ring influence its reactivity and potential utility in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of 4-Chloro-2-methyl-1H-indene

| Property | Value |

| Molecular Formula | C₁₀H₉Cl |

| Molecular Weight | 164.63 g/mol |

| CAS Number | 210628-07-2 |

| Appearance | Not specified in available results |

| Storage Temperature | 2-8°C |

This data is compiled from various chemical suppliers and databases. guidechem.comchemicalbook.comchembk.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJRBTRSAZACSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475775 | |

| Record name | 4-Chloro-2-methylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210628-07-2 | |

| Record name | 4-Chloro-2-methylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Methyl 1h Indene

Direct Synthetic Routes to 4-Chloro-2-methyl-1H-indene

The direct synthesis of 4-Chloro-2-methyl-1H-indene has been documented, primarily involving the reduction and dehydration of a corresponding indanone precursor. A key intermediate in this process is 4-chloro-2-methyl-2,3-dihydro-1-indenone.

One patented method describes the synthesis starting from 4-chloro-2-methyl-2,3-dihydro-1-indenone, which upon reaction, yields a mixture of 4-chloro-2-methyl indene (B144670) and 7-chloro-2-methyl indene with a high productive rate of 94%. google.com The synthesis of the precursor, 4-chloro-1-indanone (B82819), can be achieved in multiple steps starting from 2-chlorobenzaldehyde. researchgate.net This indanone can then be brominated and subsequently converted to introduce the required methyl group and other functionalities. researchgate.net

A general pathway involves:

Formation of a substituted indanone: Synthesis of 4-chloro-1-indanone from appropriate starting materials like 2-chlorobenzaldehyde. researchgate.net

Introduction of the methyl group: Alkylation or other modification of the indanone to introduce the methyl group at the 2-position, yielding 4-chloro-2-methyl-2,3-dihydro-1-indenone.

Reduction and Dehydration: The indanone is then typically reduced to an indanol, followed by dehydration to form the double bond of the indene ring.

Cyclization Reactions in the Formation of the Indene Core

The construction of the indene skeleton is a critical aspect of synthesizing derivatives like 4-Chloro-2-methyl-1H-indene. Various transition-metal-catalyzed and classical organic reactions are employed to form the five-membered ring fused to a benzene (B151609) ring.

Friedel-Crafts Type Cyclizations for Indene Derivatives

Intramolecular Friedel-Crafts reactions are a classic and effective method for constructing the indene ring system. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the cyclization of a phenyl-substituted precursor bearing an appropriate electrophilic side chain.

The process generally involves the acylation or alkylation of an aromatic ring where the reactant contains both the aromatic moiety and the reacting functional group. masterorganicchemistry.com For instance, 3-arylpropanoic acids or their corresponding acyl chlorides can be cyclized in the presence of a Lewis acid or a strong protic acid like polyphosphoric acid to form an indanone. researchgate.net This indanone is a direct precursor to the indene system. The synthesis of polycyclic aromatic hydrocarbons often utilizes this methodology. nih.gov To synthesize a 4-chloro-substituted indene, the starting material would need to be a derivative of chlorobenzene. For example, a molecule like 3-(m-chlorophenyl)pentanoic acid could theoretically be cyclized to form a 4-chloro-2-methyl-substituted indanone, which can then be converted to the target indene.

Table 1: Examples of Friedel-Crafts Cyclizations for Indanone/Indene Synthesis

| Starting Material Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| (E)-2-alkylcinnamaldehydes | FeCl₃, CH(OMe)₃ | 1-methoxy-2-alkyl-1H-indenes | researchgate.net |

| Phenalkyl carboxylic acids | Polyphosphoric Acid (PPA) | Indanones | masterorganicchemistry.com |

| Iodinated allylic alcohols | BF₃·Et₂O | 3-Iodo-1H-indenes | researchgate.net |

Palladium-Catalyzed Cyclizations in Indene Synthesis

Palladium catalysis offers a versatile and powerful tool for the synthesis of indene derivatives under mild conditions. sioc-journal.cn These methods often exhibit high efficiency and tolerance for a wide range of functional groups. nih.gov

Several palladium-catalyzed strategies have been developed:

Domino Heck/Intermolecular Cross-Coupling: Iodobenzenes with linked unactivated olefins can undergo an intramolecular Heck reaction to form alkylpalladium(II) intermediates, which then cyclize to yield substituted indenes. sioc-journal.cn

Carbocyclization of Benzenecarbaldehydes: The reaction of benzenecarbaldehydes with internal alkynes, catalyzed by palladium(II) acetate, can produce 2,3-disubstituted indenones. nih.gov

Tandem Suzuki/Heck Reaction: A modular approach using gem-dibromoolefins can undergo a tandem intermolecular Suzuki coupling followed by an intramolecular Heck reaction to form methylenindene scaffolds. organic-chemistry.org

Carbonylation Reactions: Palladium-catalyzed carbonylation of vinyl iodides or 2-alkynylanilines provides routes to various indenone structures. bohrium.com

Table 2: Overview of Palladium-Catalyzed Indene Synthesis

| Reaction Type | Key Reactants | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Domino Heck Reaction | Iodobenzenes with unactivated olefins | Palladium catalyst | 3-Alkyl substituted indenes | sioc-journal.cn |

| Carbocyclization | Benzenecarbaldehyde, internal alkyne | Pd(OAc)₂, Cu(OAc)₂, Cs₂CO₃ | 2,3-Disubstituted indenones | nih.gov |

| Asymmetric Dipolar Cyclization | π-Allyl-Pd dipoles, indene-involved ketenes | Palladium catalyst | Chiral spiro-indenes | oaepublish.com |

Ruthenium-Catalyzed Ring-Closing Metathesis in Indene Synthesis

Ruthenium-catalyzed Ring-Closing Metathesis (RCM) has become a prominent strategy for forming cyclic and polycyclic organic compounds, including indenes. researchgate.netuwindsor.ca This reaction involves the intramolecular rearrangement of a diene to form a cycloalkene, driven by the formation of a volatile alkene byproduct like ethylene. uwindsor.ca

For indene synthesis, a common approach involves preparing a styrene (B11656) derivative with a pendant vinyl group. researchgate.net The Grubbs' second-generation catalyst is frequently used for this transformation. researchgate.net A sequence involving a Suzuki coupling of substituted phenols followed by RCM allows for the controlled synthesis of functionalized indenes. organic-chemistry.org This method provides a powerful way to construct the five-membered ring of the indene core. globalauthorid.com The synthesis of 4-vinylindoles has also been achieved using a similar ruthenium-catalyzed ring-closing enyne metathesis (RCEM) approach. nih.gov

Cobalt-Catalyzed Cyclization Approaches

Cobalt-catalyzed reactions have emerged as an efficient means for the carbocyclization of various substrates to produce indenols and indenes. nih.govacs.org These methods are often regioselective and can be extended to a range of starting materials. colab.ws

A typical cobalt-catalyzed carbocyclization involves the reaction of o-iodophenyl ketones or aldehydes with alkynes, acrylates, or acrylonitrile. nih.govacs.org The reaction is generally carried out in the presence of a cobalt complex, such as Co(dppe)Cl₂, and a reducing agent like zinc powder. acs.orgcolab.ws This approach has been successfully used to synthesize various indene derivatives in moderate to good yields. nih.govcolab.ws More recently, Cp*Co(III)-catalyzed C-H activation has been developed for the synthesis of indenes from aromatic ketones and α,β-unsaturated ketones, representing a sustainable and efficient method. researchgate.net A ligand-free cobalt-catalyzed reductive cyclization cascade of enone-tethered aldehydes also provides a route to substituted 1H-indenes. organic-chemistry.org

Table 3: Cobalt-Catalyzed Cyclization for Indene/Indenol Synthesis

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| o-Iodophenyl ketones/aldehydes, alkynes | Co(dppe)I₂, Zn powder | Indenols | nih.govacs.org |

| o-Iodophenyl ketones/aldehydes, acrylates | Co(dppe)Cl₂/dppe, Zn powder | Indenes | acs.orgcolab.ws |

| Aromatic ketones, α,β-unsaturated ketone | Cp*Co(CO)I₂ | Indenes | researchgate.net |

Halogenation Strategies for Indene Systems

Introducing a chloro group onto the indene skeleton can be achieved either by starting with a pre-halogenated precursor or by direct halogenation of the indene or an intermediate.

Direct halogenation of an aromatic ring, such as an indene, is a common electrophilic aromatic substitution reaction. byjus.com However, controlling the regioselectivity can be challenging. For instance, the bromination of 2-methylindene has been reported, indicating that direct halogenation is feasible. smolecule.com For chlorination, reagents like N-chlorosuccinimide (NCS) are often used for introducing chlorine onto aromatic and heterocyclic systems. google.com The reaction of an indene or a suitable precursor with NCS in an appropriate solvent could potentially yield a chloroindene.

Alternatively, the halogen can be introduced at an earlier stage of the synthesis. The synthesis of (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine starts from 4-chloro-1-indanone, which is synthesized from 2-chlorobenzaldehyde. researchgate.net This demonstrates that the chloro-substituent can be carried through a multi-step synthesis. The halogenation of alkenes, such as the double bond in the five-membered ring of indene, typically proceeds via addition to yield 1,2-dihalides and is another potential reaction pathway, though it would require subsequent elimination to restore the indene aromaticity. libretexts.org

Chlorination of Indene Precursors

The introduction of a chlorine atom onto the indene ring system is a critical step. Direct chlorination of 2-methyl-1H-indene can be envisioned as a potential route. While specific literature on the direct chlorination of 2-methyl-1H-indene to yield the 4-chloro isomer is not extensively detailed in the provided search results, general principles of electrophilic aromatic substitution on indene and its derivatives can be applied. The reactivity of the benzene ring in indene is influenced by the fused five-membered ring. The use of various chlorinating agents, such as sulfuryl chloride (SO2Cl2), can be employed. google.com The regioselectivity of the chlorination, directing the chlorine to the 4-position, would be a key challenge to overcome, potentially requiring specific catalysts or reaction conditions to favor the desired isomer over other possibilities (e.g., 5-, 6-, or 7-chloro isomers).

Selective Halogenation Methods (e.g., Bromination of Indanone Intermediates)

An alternative and often more controlled approach to halogenation involves the use of indanone intermediates. For instance, the bromination of 4-chloro-1-indanone has been investigated. researchgate.netajol.info This reaction occurs on the cyclopentanone (B42830) ring, producing mono- and dibromo derivatives. researchgate.netajol.info While this specific example focuses on bromination, the principle of halogenating an indanone precursor offers a strategic advantage. The carbonyl group in the indanone activates the adjacent α-positions, facilitating selective halogenation. Subsequent chemical transformations would then be required to convert the halogenated indanone into the target indene. For example, a 2-bromo-4-chloro-1-indanone could potentially be a precursor, where the bromine acts as a leaving group in a subsequent elimination reaction to form the double bond of the indene ring.

Introduction of Methyl Functionality on the Indene Scaffold

The introduction of the methyl group at the 2-position of the indene scaffold is another crucial transformation. One method involves the reaction of a precursor indanone with a methylating agent. For instance, the introduction of an alkyl group at the 2-position can be achieved through the precursor indanone compound. google.com This could involve the formation of an enolate from a 4-chloro-1-indanone, followed by reaction with a methyl halide (e.g., methyl iodide). Another approach involves the reaction of a 4-chloro-1-indanone with a Grignard reagent, such as methylmagnesium bromide, followed by dehydration to introduce the double bond and the methyl group.

Multistep Synthetic Pathways Involving 4-Chloro-2-methyl-1H-indene Precursors

Constructing the 4-Chloro-2-methyl-1H-indene molecule through a series of reactions from simpler, acyclic precursors is a versatile and widely employed strategy. This approach allows for greater control over the final substitution pattern of the indene ring.

Synthesis of Chlorinated Indanones as Intermediates

A key strategy in the synthesis of substituted indenes is the preparation of corresponding indanone intermediates. google.com Specifically, the synthesis of chlorinated indanones is a well-established process. google.com A common method involves the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid. google.comcdnsciencepub.com For the synthesis of a 4-chloro-indanone, 3-(3-chlorophenyl)propionic acid would be a suitable precursor. This acid can be prepared from 3-chlorobenzaldehyde (B42229) through reaction with malonic acid. google.com The cyclization of the acid chloride derivative of 3-(3-chlorophenyl)propionic acid, typically using a Lewis acid catalyst like aluminum chloride, would yield 4-chloro-1-indanone. google.com

| Precursor | Reagents | Product | Reference |

| 3-chlorobenzaldehyde | Malonic acid, formic acid, diethylamine | 3-(3-chlorophenyl)propionic acid | google.com |

| 3-(3-chlorophenyl)propionic acid | Thionyl chloride, Aluminum chloride | 4-chloro-1-indanone | google.com |

Conversion of Indanone Systems to Indene Structures

Once the desired substituted indanone, such as 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-one, is obtained, the next step is its conversion to the corresponding indene. google.com A common and effective method for this transformation is the reduction of the indanone's carbonyl group to a hydroxyl group, followed by dehydration. google.comgoogle.com Sodium borohydride (B1222165) (NaBH4) is a frequently used reducing agent for converting the ketone to an alcohol. google.comnih.gov The subsequent dehydration of the resulting alcohol to form the indene double bond can be achieved by heating with an acid catalyst, such as p-toluenesulfonic acid. google.com A 94% yield for the conversion of 4-chloro-2-methyl-2,3-dihydro-1-indenone to a mixture of 4-chloro-2-methyl indene and 7-chloro-2-methyl indene has been reported using this method. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 4-chloro-2-methyl-2,3-dihydro-1-indenone | 1. Sodium borohydride 2. p-Toluenesulfonic acid, heat | 4-chloro-2-methyl indene and 7-chloro-2-methyl indene mixture | 94% | google.com |

Rearrangement Reactions in Indene Synthesis

Rearrangement reactions can also play a significant role in the synthesis of indene derivatives. The Meinwald rearrangement, for example, is a Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound. researchgate.netresearchgate.net While not a direct synthesis of 4-Chloro-2-methyl-1H-indene, this type of rearrangement highlights the potential for skeletal reorganization in forming indene-related structures. A study on the enzyme-catalyzed Meinwald rearrangement of 2-methylindene epoxide demonstrated a regioselective and stereospecific 1,2-methyl shift to produce 1-methyl-2-indanone. researchgate.net This showcases how rearrangements can be used to control the position of substituents on the indene core. Other rearrangement reactions, such as those involving radical intermediates, have also been explored in the synthesis of related cyclic systems. nih.gov

Acid-Catalyzed Cyclialkylations Leading to Substituted Dihydro-1H-indenes

Acid-catalyzed cyclialkylation, a variation of the Friedel-Crafts reaction, is a fundamental method for constructing the indane skeleton, which is a precursor to indene. This process typically involves the intramolecular cyclization of an aryl-substituted alcohol or alkene onto the aromatic ring in the presence of an acid catalyst.

Research into the acid-catalyzed cyclialkylation of arylpentanols has provided significant insights into the formation of substituted 2,3-dihydro-1H-indenes. For instance, the cyclialkylation of 2,4-dimethyl-4-phenylpentan-2-ol (B1360404) with an acid catalyst leads exclusively to the expected product, 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene. researchgate.net However, the introduction of a chloro-substituent on the phenyl ring can lead to unexpected products. The acid-catalyzed reaction of 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol yields not only the expected 4-chloro-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene but also a rearranged isomer, trans-4-chloro-1,1,2,3-tetramethyl-2,3-dihydro-1H-indene, in approximately a 1:1 ratio. researchgate.net This highlights the directing influence of substituents on the aromatic ring during cyclization.

The choice of acid catalyst and reaction conditions can significantly affect the yield and product distribution. Various Brønsted and Lewis acids, such as polyphosphoric acid (PPA), AlCl3/CH3NO2, and P2O5, have been effectively used to mediate these cyclizations. arkat-usa.org

Table 1: Products of Acid-Catalyzed Cyclialkylation of Arylpentanols

| Starting Material | Product(s) | Catalyst | Key Finding | Reference |

| 2,4-dimethyl-4-phenylpentan-2-ol | 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene | Acid catalyst | Exclusive formation of the expected product. | researchgate.net |

| 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol | 4-chloro-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene and trans-4-chloro-1,1,2,3-tetramethyl-2,3-dihydro-1H-indene | Acid catalyst | Formation of a rearranged product due to the chloro substituent. | researchgate.net |

| Substituted Benzyl (B1604629) Carbinols | Substituted Indanes | PPA, AlCl3/CH3NO2, P2O5 | Effective cyclization to desired polycycles in good to excellent yields. | arkat-usa.org |

Investigation of Mechanistic Pathways for Rearrangements

The formation of rearranged products during acid-catalyzed cyclialkylations necessitates a detailed investigation of the reaction mechanisms. The unexpected formation of trans-4-chloro-1,1,2,3-tetramethyl-2,3-dihydro-1H-indene from 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol suggests a complex mechanistic pathway involving framework transposition. researchgate.net

A proposed mechanism involves the initial formation of a tertiary carbocation, which then undergoes an intramolecular electrophilic attack on the chloro-substituted benzene ring. The presence of the chlorine atom is believed to facilitate a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) in a key carbocation intermediate, leading to the observed rearranged indane skeleton. researchgate.netlookchem.com To support this hypothesis, the cyclialkylation of 2,4-dimethyl-2-phenylpentan-3-ol was studied. This substrate was predicted to form an intermediate ion similar to the one proposed in the rearrangement mechanism, and indeed, it yielded only the rearranged product, lending credence to the proposed pathway. lookchem.com These studies underscore that rearrangements are a significant consideration in the synthesis of specifically substituted indenes and that the electronic nature of substituents can steer the reaction toward unexpected constitutional isomers. grafiati.com

Catalytic Approaches in the Synthesis of 4-Chloro-2-methyl-1H-indene and its Derivatives

Catalysis is central to modern organic synthesis, offering efficient and selective routes to complex molecules like 4-chloro-2-methyl-1H-indene. Both transition metals and organocatalysts have been successfully employed to construct the indene framework.

Transition Metal Catalysis (e.g., Rh(I), FeCl3, PtCl2, PtCl4, RuCl2(CO)3)

A variety of transition metal catalysts are effective in synthesizing indene derivatives through different reaction pathways. organic-chemistry.org

Rhodium(I) Catalysis : Rh(I) catalysts have been used to produce indene derivatives in high yields from the reaction of 2-(chloromethyl)phenylboronic acid with alkynes. The regioselectivity of this reaction is dependent on the steric properties of the alkyne's substituent. organic-chemistry.org

Iron(III) Chloride (FeCl3) Catalysis : Catalytic amounts of FeCl3 enable the reaction of N-benzylic sulfonamides with internal alkynes to form functionalized indenes with very high regioselectivity. organic-chemistry.org This method proceeds through the cleavage of sp3 carbon-nitrogen bonds to generate benzyl cation intermediates. organic-chemistry.org FeCl3 also catalyzes the cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes to yield 1-methoxy-2-alkyl-1H-indenes, which can be converted to 2-alkylindanones. organic-chemistry.org

Platinum(II/IV) and Ruthenium(II) Catalysis : Air-stable metal salts such as Platinum(II) chloride (PtCl2), Platinum(IV) chloride (PtCl4), and Dicarbonyl(dichloro)ruthenium(II) ([RuCl2(CO)3]2) catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes. organic-chemistry.org This reaction allows for the interception of electrophilically activated alkynes by benzylic C-H bonds. organic-chemistry.org Another ruthenium catalyst, TpRuPPh3(CH3CN)2PF6, has been shown to catalyze the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, involving a 1,5-hydrogen shift in a metal-vinylidene intermediate. organic-chemistry.org

Table 2: Transition Metal Catalysts in Indene Synthesis

| Catalyst | Reactants | Product Type | Key Feature | Reference |

| Rh(I) complex | 2-(chloromethyl)phenylboronic acid, alkynes | Indene derivatives | Steric-dependent regioselectivity | organic-chemistry.org |

| FeCl3 | N-benzylic sulfonamides, internal alkynes | Functionalized indenes | High regioselectivity via C-N bond cleavage | organic-chemistry.org |

| PtCl2, PtCl4, [RuCl2(CO)3]2 | 1-alkyl-2-ethynylbenzenes | Substituted indenes | Cycloisomerization via C-H activation | organic-chemistry.org |

Organocatalysis in Indene Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free strategy for synthesizing indene derivatives.

One approach involves the reductive cyclization of ortho-formyl trans-cinnamaldehydes with a Hantzsch ester, catalyzed by an aminocatalyst. rsc.org The use of a sterically demanding aminocatalyst was found to be crucial for suppressing the isomerization of the newly formed cycloolefin, thus leading to the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives. rsc.org Chiral tertiary amines have also been employed as nucleophilic catalysts in the allylic alkylation of indene-2-carbaldehydes, demonstrating the application of organocatalytic pentaenolate activation in asymmetric synthesis. rsc.org Furthermore, Brønsted acids like trifluoromethanesulfonic acid can catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes under mild conditions to afford substituted indenes in good yields. organic-chemistry.org

Stereoselective Synthesis of Chiral 4-Chloro-2-methyl-1H-indene Derivatives

The synthesis of chiral molecules, or enantioselective synthesis, is a critical area of chemical research, particularly for applications in pharmacology and materials science. ethz.ch Developing stereoselective methods to produce chiral derivatives of 4-chloro-2-methyl-1H-indene is a significant synthetic challenge.

While a direct asymmetric synthesis of 4-chloro-2-methyl-1H-indene is not prominently documented, methods for closely related chiral derivatives have been developed. Palladium-catalyzed asymmetric alkylation has been used to construct 1,3-stereocenters with both axial and central chirality. For example, the synthesis of ethyl 4-chloro-1-oxo-2-(4-phenylbuta-2,3-dien-1-yl)-2,3-dihydro-1H-indene-2-carboxylate was achieved with a high diastereomeric ratio (dr = 9:1). mdpi.com

Palladium catalysis is also instrumental in asymmetric (4 + 2) dipolar cyclizations. This method involves trapping π-allyl-Pd 1,4-dipoles with indene-based ketenes, which are generated in situ. The process yields chiral spiro-indenes with high enantio- and diastereoselectivities (up to 97% enantiomeric excess and 19:1 dr). researchgate.net Organocatalysis also offers pathways to chiral indene structures. Chiral cinchona alkaloid-derived thioureas have been used to catalyze asymmetric tandem reactions of indene-based dienes, leading to a variety of enantioenriched spirodihydrofluorene compounds. acs.org These methods highlight the potential for creating optically active derivatives of the 4-chloro-1H-indene scaffold.

Reaction Chemistry and Mechanisms of 4 Chloro 2 Methyl 1h Indene

Electrophilic Aromatic Substitution on the Indene (B144670) Ring System

Electrophilic aromatic substitution (EAS) in 4-Chloro-2-methyl-1H-indene primarily involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The reaction proceeds through a two-step mechanism: the formation of a resonance-stabilized carbocation intermediate (the arenium ion), followed by the deprotonation to restore aromaticity.

The position of electrophilic attack on the benzene moiety of the indene system is directed by the existing substituents. In the case of 4-Chloro-2-methyl-1H-indene, the fused five-membered ring can be considered an alkyl substituent, which is generally ortho- and para-directing. The chlorine atom at the 4-position also directs incoming electrophiles to the ortho and para positions relative to itself, although it is a deactivating group. The methyl group at the 2-position primarily influences the reactivity of the five-membered ring and has a minor electronic effect on the benzene ring.

Considering the directing effects, the potential sites for electrophilic attack are positions 5, 6, and 7. The fusion of the five-membered ring already occupies positions 3a and 7a. The chlorine is at position 4. Therefore, electrophilic substitution will occur on the remaining available positions of the benzene ring.

Position 7: This position is para to the fused ring junction at 3a and ortho to the chloro group.

Position 5: This position is ortho to the chloro group and meta to the fused ring junction at 3a.

Position 6: This position is meta to the chloro group and para to the fused ring junction at 7a.

The directing effects of the substituents can be summarized as follows:

| Substituent | Position | Directing Effect |

| Fused Alkyl Ring | - | Ortho, Para-directing |

| Chlorine | 4 | Ortho, Para-directing |

Based on these general principles, electrophilic attack is most likely to be directed to positions 5 and 7. Steric hindrance from the adjacent five-membered ring might influence the relative yields of the different isomers.

Fused Alkyl Ring and Methyl Group: The fused five-membered ring and the methyl group at the 2-position are electron-donating groups through an inductive effect. These groups increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack compared to unsubstituted benzene. However, this activation is considered weak.

The combination of a weakly activating alkyl framework and a deactivating chloro group results in a moderately deactivated aromatic system towards electrophilic aromatic substitution compared to unsubstituted indene. The reaction rate is expected to be slower than that of benzene.

Nucleophilic Reactions Involving 4-Chloro-2-methyl-1H-indene

4-Chloro-2-methyl-1H-indene can undergo nucleophilic reactions at two primary sites: the halogenated carbon on the aromatic ring and

An in-depth analysis of the chemical reactivity of 4-Chloro-2-methyl-1H-indene reveals a versatile scaffold for a variety of organic transformations. This substituted indene possesses distinct reactive sites: the trisubstituted double bond within the five-membered ring, the chlorinated aromatic ring, and the allylic/benzylic protons of the methyl and methylene (B1212753) groups. Its participation in pericyclic, redox, radical, and metal-catalyzed reactions makes it a valuable intermediate in synthetic organic chemistry.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of 4-Chloro-2-methyl-1H-indene and its Derivatives

Detailed experimental data for the spectroscopic analysis of 4-Chloro-2-methyl-1H-indene is not found in the reviewed literature. The subsequent sections rely on the availability of such data for a comprehensive discussion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR and ¹³C NMR chemical shifts, coupling constants, and data from two-dimensional NMR techniques for 4-Chloro-2-methyl-1H-indene are not available.

Proton Nuclear Magnetic Resonance (¹H NMR)

No published ¹H NMR spectra or data tables detailing the chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 4-Chloro-2-methyl-1H-indene could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No published ¹³C NMR spectra or data tables listing the chemical shifts for the distinct carbon environments within 4-Chloro-2-methyl-1H-indene could be found.

Two-Dimensional NMR Techniques (e.g., COSY, APT)

There is no available information regarding the application of two-dimensional NMR techniques, such as COSY or APT, for the structural confirmation of 4-Chloro-2-methyl-1H-indene.

Infrared (IR) and Raman Spectroscopy

No experimental IR or Raman spectra for 4-Chloro-2-methyl-1H-indene are available in the public domain. Therefore, a table of characteristic vibrational frequencies cannot be provided.

Mass Spectrometry (MS) for Molecular Characterization

While the exact mass of 4-Chloro-2-methyl-1H-indene can be calculated from its formula (164.0393 g/mol ), no experimental mass spectra detailing its molecular ion peak or fragmentation pattern could be located. lookchem.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that involves diffracting X-rays through a single crystal of a compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms in space. This information is crucial for confirming the molecular structure, understanding stereochemistry, and analyzing packing arrangements in the solid state.

The crystal structures of numerous indene (B144670) derivatives have been determined, revealing key details about their molecular geometry. For instance, analysis of substituted indoles, which share a similar bicyclic core, provides valuable comparative data. In a representative structure of a methyl-substituted indole (B1671886) derivative, the five-membered and six-membered rings are nearly coplanar, with a very small dihedral angle between them. nih.gov

Interactive Table: Representative Crystallographic Data for a Substituted Indole Derivative (Note: This data is for a related compound and is presented to illustrate the type of information obtained from X-ray crystallography.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.6814 |

| b (Å) | 5.6106 |

| c (Å) | 16.5299 |

| β (°) | 108.713 |

| Volume (ų) | 1026.09 |

| Z | 4 |

In the context of 4-Chloro-2-methyl-1H-indene, it is anticipated that the indene ring system would be largely planar. The chlorine atom at the 4-position and the methyl group at the 2-position would lie in or close to the plane of the bicyclic system. The precise bond lengths and angles would be influenced by the electronic effects of the chloro and methyl substituents. For example, the C-Cl bond length is expected to be in the typical range for aryl chlorides, and the C-C bonds of the methyl group will exhibit standard sp³ hybridization character.

Conformational analysis in the crystalline state examines the specific three-dimensional arrangement of the molecule as it exists in the solid form. This conformation is influenced by a combination of intramolecular forces (such as steric and electronic effects) and intermolecular forces (such as packing forces and hydrogen bonding).

For 4-Chloro-2-methyl-1H-indene, the primary conformational considerations would involve the orientation of the methyl group and the planarity of the indene ring system. The five-membered ring of the indene core is not perfectly flat and can adopt a slight envelope or twist conformation. The presence of the methyl group at the 2-position, which is part of the five-membered ring, will have a significant impact on the local geometry.

The planarity of the indene ring system in derivatives is a key feature. In many reported structures of similar compounds, the dihedral angle between the five-membered and six-membered rings is small, indicating a high degree of planarity. nih.gov This planarity facilitates efficient crystal packing, often leading to π–π stacking interactions between the aromatic rings of adjacent molecules.

The chlorine atom at the 4-position is not expected to introduce significant conformational flexibility, as it is directly attached to the rigid aromatic ring. However, it will influence the intermolecular interactions, potentially participating in halogen bonding or other weak electrostatic interactions that stabilize the crystal lattice.

Interactive Table: Expected Key Structural Parameters for 4-Chloro-2-methyl-1H-indene (based on analogous structures)

| Parameter | Expected Value/Range |

| C-Cl Bond Length (Å) | 1.73 - 1.75 |

| C-C (aromatic) Bond Length (Å) | 1.38 - 1.41 |

| C-C (aliphatic) Bond Length (Å) | 1.50 - 1.54 |

| Dihedral Angle (benzene-cyclopentadiene) | < 5° |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the geometric and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio methods are routinely employed for these purposes.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. For a molecule like 4-chloro-2-methyl-1H-indene, DFT calculations would typically be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield valuable information about the electronic structure, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. However, specific DFT studies detailing these parameters for 4-chloro-2-methyl-1H-indene are not readily found in the reviewed literature.

Vibrational Frequency Analysis and Spectroscopic Correlations

Computational vibrational frequency analysis is a standard procedure following geometry optimization. These calculations predict the infrared (IR) and Raman spectra of a molecule. For 4-chloro-2-methyl-1H-indene, this analysis would identify the characteristic vibrational modes associated with its functional groups, such as C-H, C=C, and C-Cl stretching and bending vibrations. The calculated frequencies can then be correlated with experimentally obtained spectroscopic data to confirm the molecular structure and assign spectral bands. No specific studies presenting a vibrational frequency analysis for 4-chloro-2-methyl-1H-indene are currently available.

Reactivity Prediction and Reaction Pathway Modeling

Computational methods are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions.

Transition State Characterization

To understand the kinetics of a chemical reaction involving 4-chloro-2-methyl-1H-indene, the characterization of transition states is essential. Computational chemists can locate and verify transition state structures, which represent the energy maxima along a reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, a key parameter in determining reaction rates. Research detailing the characterization of transition states for reactions of 4-chloro-2-methyl-1H-indene is not presently in the public domain.

Mechanistic Insights from Computational Studies

Computational studies can provide detailed, step-by-step insights into reaction mechanisms that are often difficult to probe experimentally. By mapping out the potential energy surface for a reaction, researchers can identify intermediates, transition states, and the most favorable reaction pathways. Such studies could, for example, elucidate the mechanisms of electrophilic substitution, nucleophilic substitution, or cycloaddition reactions involving 4-chloro-2-methyl-1H-indene. However, specific computational investigations into the reaction mechanisms of this compound have not been found in the surveyed scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like 4-Chloro-2-methyl-1H-indene, MD simulations could be employed to understand its behavior in various environments, such as in solution or in the presence of other molecules. These simulations could reveal key information about its conformational flexibility, solvation properties, and potential interactions with biological macromolecules.

Specifically, MD simulations could elucidate:

Solvation Shell Structure: How solvent molecules, such as water or organic solvents, arrange themselves around the 4-Chloro-2-methyl-1H-indene molecule.

Interaction Energetics: The strength and nature of interactions with other molecules, which can be crucial for understanding its chemical reactivity and potential biological activity.

Dynamic Behavior: The vibrational and rotational motions of the molecule, which contribute to its thermodynamic properties.

As of this writing, specific molecular dynamics simulation studies for 4-Chloro-2-methyl-1H-indene have not been identified in published literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. For 4-Chloro-2-methyl-1H-indene, QSAR/QSPR studies focused on its chemical properties could be valuable for predicting a range of characteristics without the need for extensive experimental testing.

These studies typically involve calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecule. These descriptors are then used to build a mathematical model that correlates them with a specific property of interest.

Table 1: Potential QSPR Models for 4-Chloro-2-methyl-1H-indene

| Predicted Property | Relevant Molecular Descriptors | Potential Application |

|---|---|---|

| Boiling Point | Molecular weight, van der Waals volume, polarity | Physical property prediction |

| Solubility | LogP, polar surface area, hydrogen bond donors/acceptors | Formulation and environmental fate studies |

Detailed QSAR or QSPR studies specifically targeting 4-Chloro-2-methyl-1H-indene and its chemical properties are not currently available in the scientific literature. The development of such models would require a dataset of related compounds with experimentally determined properties, which may not yet be established for this particular chemical class.

Advanced Applications in Chemical Science and Materials

Role as Synthetic Intermediates in Complex Molecule Synthesis

The chemical architecture of 4-Chloro-2-methyl-1H-indene, featuring a reactive chlorinated benzene (B151609) ring fused to a methyl-substituted five-membered ring, makes it a valuable precursor in the synthesis of more complex molecular structures. Its utility spans from being a foundational element in advanced organic synthesis to a key component in the construction of heterocyclic systems.

In the realm of advanced organic synthesis, substituted indenes such as 4-Chloro-2-methyl-1H-indene serve as versatile starting materials. The presence of the chloro and methyl groups on the indene (B144670) framework allows for a variety of chemical transformations. General synthetic strategies for functionalized indene derivatives often involve transition metal-catalyzed reactions. For instance, rhodium(I) catalysts have been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield various indene derivatives organic-chemistry.org. Furthermore, iron(III) chloride has been shown to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce highly functionalized indenes with excellent regioselectivity organic-chemistry.org.

While specific studies detailing the direct use of 4-Chloro-2-methyl-1H-indene in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the known reactivity of the indene core suggests its potential in such endeavors. The chloro substituent can be a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce further complexity. The methyl group can also influence the stereoselectivity of reactions at the five-membered ring.

A patent related to the synthesis of an intermediate for the insecticide indoxacarb, namely (+)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, highlights the utility of chlorinated indanone precursors google.com. While this is not 4-Chloro-2-methyl-1H-indene, it underscores the importance of chloro-substituted indene structures in the synthesis of commercially valuable molecules. The patented process involves the use of 5-chloro-1-indanone, dimethyl carbonate, and sodium hydride, followed by oxidation google.com.

Table 1: General Synthetic Methodologies for Indene Derivatives

| Catalyst/Reagent | Reactants | Product | Reference |

| Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid, alkynes | Indene derivatives | organic-chemistry.org |

| FeCl₃ | N-benzylic sulfonamides, internal alkynes | Functionalized indene derivatives | organic-chemistry.org |

| Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis | Substituted phenols | Functionalized indene derivatives | organic-chemistry.org |

The indene scaffold can be a precursor for the synthesis of various heterocyclic systems. Although specific examples starting from 4-Chloro-2-methyl-1H-indene are not prevalent in the reviewed literature, the general reactivity of indenes allows for their conversion into nitrogen-, oxygen-, and sulfur-containing heterocycles. For instance, N-indenylsulfonamides can be transformed into the corresponding indenylenamines or indanones, which are themselves precursors to other heterocyclic structures organic-chemistry.org.

Research on the synthesis of pyrazole derivatives from 4-chloro-2-hydrazino-6-methylpyrimidine demonstrates a strategy where a chlorinated pyrimidine is a key intermediate for building a heterocyclic system heteroletters.org. While this does not directly involve an indene, it illustrates a common synthetic approach where a chlorinated precursor is used to construct a more complex heterocycle. Similarly, 4-chloro-2-(trichloromethyl)pyrimidines have been synthesized and used as intermediates in nucleophilic substitution reactions to create a variety of substituted pyrimidines researchgate.netthieme.de. These examples suggest the potential of 4-Chloro-2-methyl-1H-indene to act as a building block for novel heterocyclic compounds through reactions involving its chloro-substituent and the double bond of the five-membered ring.

Applications in Materials Science

The unique electronic and structural properties of indene derivatives make them attractive candidates for applications in materials science. While direct applications of 4-Chloro-2-methyl-1H-indene are not widely reported, the broader class of substituted indenes shows promise in several areas.

There is limited specific information available in the scientific literature regarding the use of 4-Chloro-2-methyl-1H-indene as a direct precursor for the synthesis of dyes and pigments.

Indenes are recognized for their utility as structural units in organic photovoltaics researchgate.net. The fabrication of efficient organic photovoltaic devices often relies on the careful design of donor and acceptor materials to optimize light absorption and charge transport azonano.comrsc.org. While specific research on the incorporation of 4-Chloro-2-methyl-1H-indene into organic solar cells has not been identified, the general class of indene-containing molecules is of interest in this field. The electronic properties of the indene ring system can be tuned by the introduction of substituents, which in turn can influence the performance of the photovoltaic device researchgate.net.

Substituted indenes are widely exploited as ligands in organometallic chemistry researchgate.net. The indenyl ligand, the deprotonated form of indene, is known to coordinate to transition metals. The resulting metal complexes can exhibit unique catalytic properties. While there are no specific reports found on metal complexes derived directly from 4-Chloro-2-methyl-1H-indene, the broader class of transition metal complexes with indenyl ligands has been studied mdpi.comnih.govmdpi.comrsc.org. The presence of substituents on the indenyl ring can significantly influence the electronic and steric properties of the resulting metal complex, thereby affecting its catalytic activity and stability.

Ligands for Metal Complexes

Development of Novel Methodologies for Indene Functionalization

The synthesis of specifically substituted indenes like 4-Chloro-2-methyl-1H-indene relies on robust and versatile synthetic methods. Modern organic chemistry has seen a surge in the development of novel, highly efficient catalytic methods for the functionalization of aromatic frameworks, including the indene core. These advanced methodologies offer significant advantages over classical approaches in terms of efficiency, selectivity, and atom economy.

Recent breakthroughs in this area include:

Transition Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. Catalysts based on metals like rhodium, palladium, and ruthenium can direct the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the indene ring, enabling the synthesis of complex derivatives from simple precursors researchgate.net. For instance, rhodium(III)-catalyzed C-H activation has been used to achieve the synthesis of novel functionalized indene derivatives researchgate.net.

Gold-Catalyzed Cyclization Reactions: Gold catalysts have emerged as uniquely effective in promoting intramolecular cyclizations of alkyne-containing precursors to form the indene scaffold. These reactions often proceed under mild conditions with high chemo- and site-selectivity, providing a concise route to functionalized indenes rsc.org.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a novel approach for skeletal editing and functionalization. For example, a photocatalyzed ring expansion method has been developed for the insertion of a carbon atom into the indene core to access functionalized naphthalenes, demonstrating a powerful tool for scaffold modification under mild conditions nih.gov.

Palladium-Catalyzed Annulation and Cross-Coupling: Palladium catalysts are widely used to construct the indene ring system through annulation (ring-forming) reactions. These methods often involve the coupling of multiple components in a single pot, providing rapid access to a diverse range of substituted indenes researchgate.net.

These modern synthetic strategies are crucial for expanding the library of available indene derivatives, providing new ligands for metallocene catalysts and building blocks for materials science and medicinal chemistry.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Patterns

While the general reactivity of indenes is understood, the specific influence of the chloro and methyl substituents at the 4 and 2 positions of 4-Chloro-2-methyl-1H-indene opens avenues for exploring novel chemical transformations. Future research could focus on several key areas:

Metal-Catalyzed Cross-Coupling Reactions: The presence of a chloro group on the aromatic ring provides a handle for various transition-metal-catalyzed cross-coupling reactions. Investigating Suzuki, Stille, Heck, and Sonogashira couplings at the C4 position could lead to a diverse library of novel indene (B144670) derivatives with tunable electronic and photophysical properties. The interplay between the chloro substituent and the reactivity of the cyclopentadienyl (B1206354) portion of the molecule would be of particular interest.

C-H Functionalization: Direct C-H activation and functionalization of the indene core represent an atom-economical approach to new derivatives. Research could target the selective functionalization of the C1, C3, and aromatic C-H bonds, exploring the directing effects of the existing chloro and methyl groups.

Diels-Alder and Cycloaddition Reactions: The diene character of the five-membered ring in indene derivatives makes them suitable partners in cycloaddition reactions. Investigating the reactivity of 4-Chloro-2-methyl-1H-indene in [4+2] cycloadditions with various dienophiles could yield complex polycyclic structures with potential applications in materials science and medicinal chemistry. acs.org

Oxidation and Reduction Chemistry: Systematic studies on the oxidation of the double bond and the benzylic positions, as well as the selective reduction of the five-membered ring, could provide access to a range of indane and indenone derivatives. For instance, hierarchical MIL-101(Cr) has shown catalytic activity in the oxidation of indene. mdpi.com

Green Chemistry Approaches for Synthesis

Traditional synthetic routes to indene derivatives often involve harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign and sustainable synthetic methodologies.

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on abundant and less toxic metals like cobalt, iron, and copper is a key goal of green chemistry. A cobalt-based catalyst has already been developed for the sustainable synthesis of substituted 1H-indenes. sciencedaily.comuva.nl

Use of Green Solvents and Reaction Conditions: Exploring the synthesis of 4-Chloro-2-methyl-1H-indene and its derivatives in green solvents such as water, supercritical CO2, or bio-derived solvents would significantly reduce the environmental impact. An environmentally sustainable procedure for the synthesis of the antihistamine drug dimethindene (B1670660) has been developed using green solvents like 2-MeTHF and CPME. mdpi.com

Atom Economy-Maximizing Reactions: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry. Methodologies like one-pot tandem catalysis for the synthesis of indene from 1-indanone (B140024) can improve atom economy. beilstein-journals.orgrsc.org

| Green Chemistry Approach | Potential Application to 4-Chloro-2-methyl-1H-indene Synthesis |

| Earth-Abundant Metal Catalysis | Utilization of cobalt or iron catalysts for cyclization or cross-coupling reactions. |

| Green Solvents | Performing key synthetic steps in water, ethanol, or 2-methyltetrahydrofuran. |

| Atom-Economical Reactions | Development of one-pot syntheses from readily available starting materials. |

| Renewable Feedstocks | Investigating synthetic pathways starting from bio-based precursors. |

Integration with Flow Chemistry and Automation in Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. The integration of flow chemistry and automation holds significant promise for the synthesis of 4-Chloro-2-methyl-1H-indene and its derivatives.

Continuous Flow Synthesis: Developing a continuous flow process for the key steps in the synthesis of 4-Chloro-2-methyl-1H-indene could lead to higher yields and purity. Flow chemistry has been successfully applied to the synthesis of various fullerene derivatives, demonstrating its potential for complex organic molecules. nih.gov

Automated Reaction Optimization: Automated flow reactor systems can be employed to rapidly screen and optimize reaction conditions (e.g., temperature, pressure, catalyst loading, residence time), accelerating the development of efficient synthetic protocols.

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., NMR, IR, MS) and purification modules into a flow setup would enable real-time reaction monitoring and the direct isolation of the target compound, streamlining the entire synthetic process. rsc.org The synthesis of combinatorial libraries has been successfully performed in automated microreactor systems with on-line LC-UV-MS analysis. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of the structure-property relationships of 4-Chloro-2-methyl-1H-indene and its derivatives requires the application of advanced characterization techniques.

Two-Dimensional NMR Spectroscopy: While standard 1D NMR provides basic structural information, 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. Such techniques have been applied to elucidate the structure of indene dimers. researchgate.netresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline derivatives of 4-Chloro-2-methyl-1H-indene. This data is invaluable for understanding intermolecular interactions in the solid state and for validating computational models.

Solid-State NMR Spectroscopy: For non-crystalline or poorly crystalline materials, solid-state NMR can provide valuable insights into the local chemical environments and molecular dynamics. This technique has been applied to characterize a variety of organic and inorganic materials. huji.ac.ilemory.edursc.org

| Spectroscopic Technique | Information Gained for 4-Chloro-2-methyl-1H-indene Derivatives |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity information. libretexts.orgnih.govmdpi.com |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, and packing in the solid state. |

| Solid-State NMR | Structural information for amorphous or poorly crystalline materials, dynamics in the solid state. |

Continued Computational Exploration of Indene Systems

Computational chemistry provides a powerful tool for predicting and understanding the properties and reactivity of molecules. Future computational studies on 4-Chloro-2-methyl-1H-indene could provide valuable insights to guide experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, spectroscopic data (NMR, IR, UV-Vis), and reaction energetics. Such studies can help to rationalize observed reactivity and to predict the outcomes of unexplored reactions. DFT has been used to study the electronic and optical properties of halogen-adsorbed materials. researchgate.netresearchgate.netbohrium.comdntb.gov.ua

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the detailed mechanisms of reactions involving 4-Chloro-2-methyl-1H-indene, including the identification of transition states and intermediates. This can provide a deeper understanding of the factors that control reactivity and selectivity.

Predictive Modeling of Reactivity: By developing quantitative structure-activity relationship (QSAR) models, it may be possible to predict the reactivity and biological activity of novel derivatives of 4-Chloro-2-methyl-1H-indene before they are synthesized, thus prioritizing synthetic efforts. nih.govmdpi.commdpi.com A chemical kinetic modeling study of indene pyrolysis has been reported. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2-methyl-1H-indene, and how can reaction conditions be optimized?

A robust method involves allylic ylide-mediated cyclization, as demonstrated in the synthesis of structurally similar indene derivatives. For example, 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione was synthesized using dimethylphenylphosphine (Me₂PhP) as a catalyst under inert conditions (0.3 mmol scale, 70–85% yield) . Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature to reflux), and catalyst loading (0.2–0.5 equiv). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is typical.

Q. Which analytical techniques are critical for characterizing 4-chloro-2-methyl-1H-indene?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₀H₉Cl requires [M+H]⁺ at m/z 165.0464) .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C2 and chloro at C4).

- FTIR: Detects functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹).

- X-ray Crystallography: Resolves stereochemistry for crystalline derivatives .

Q. How should researchers ensure compound stability during storage?

Store under inert atmosphere (argon/nitrogen) at –20°C to prevent degradation. For short-term use, desiccate at 4°C. Stability tests via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) are recommended to monitor decomposition .

Advanced Research Questions

Q. How can stereochemical ambiguities in 4-chloro-2-methyl-1H-indene derivatives be resolved?

Apply circular dichroism (CD) spectroscopy combined with benzene sector rules to assign absolute configurations. For example, (+)-cis-dihydroindenes were confirmed as 1S,2S using CD spectral analysis and computational modeling (e.g., TD-DFT) . Chiral HPLC (e.g., Chiralpak® IA column) can separate enantiomers for pharmacological studies.

Q. What computational strategies predict reactivity and regioselectivity in electrophilic substitutions?

Use density functional theory (DFT) to calculate Fukui indices, identifying nucleophilic/electrophilic sites. For instance, the methyl group at C2 directs electrophiles to C5/C7 via steric and electronic effects. ACD/Labs Percepta Platform predicts logP (2.1) and pKa (∼4.5 for chloro substituent) to guide solvent selection .

Q. How should contradictory spectroscopic data be addressed?

Employ iterative data triangulation:

- Compare NMR, HRMS, and IR results for consistency.

- Re-synthesize the compound under controlled conditions to rule out impurities.

- Validate using alternative techniques (e.g., Raman spectroscopy for crystallinity) .

Q. What methodologies evaluate biological activity in drug discovery contexts?

- Protein-Templated Reactions: Screen for binding affinity using HRMS-detected adducts (e.g., 22% yield in a serotonin inhibitor study) .

- Enzyme Assays: Measure IC₅₀ values for targets like kinases or proteases.

- Molecular Docking: Simulate interactions with receptors (e.g., AutoDock Vina) to prioritize derivatives .

Q. How can cross-coupling reactions expand functionalization?

Optimize Suzuki-Miyaura couplings using Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 equiv), and K₂CO₃ in THF/H₂O (3:1) at 80°C. For example, 4'-chloro-3-(5-chloro-1H-indol-2-yl)biphenyl-4-ol (C₂₀H₁₃Cl₂NO) was synthesized via Suzuki coupling, validated by LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.